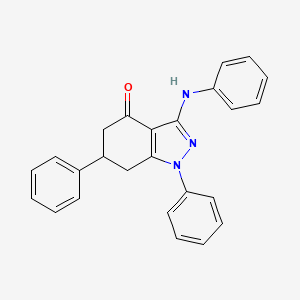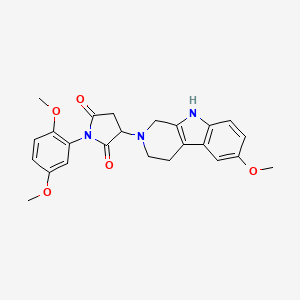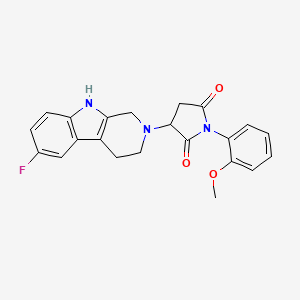
1,6-diphenyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a tetrahydroindazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and further functionalization steps. Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include other tetrahydroindazole derivatives and compounds with multiple aromatic rings. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 1,6-DIPHENYL-3-(PHENYLAMINO)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical reactivity and potential biological effects.
Properties
Molecular Formula |
C25H21N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-anilino-1,6-diphenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C25H21N3O/c29-23-17-19(18-10-4-1-5-11-18)16-22-24(23)25(26-20-12-6-2-7-13-20)27-28(22)21-14-8-3-9-15-21/h1-15,19H,16-17H2,(H,26,27) |
InChI Key |
PLPDFIKKQZUTML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-2-sulfonamide](/img/structure/B11186830.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone](/img/structure/B11186840.png)
![9'-Fluoro-6,6-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrido[1,2-A]quinoline]-2,4-dione](/img/structure/B11186843.png)


![Ethyl 4-[(4-acetylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B11186858.png)
![4-(phenylamino)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186864.png)
![dimethyl 2-[2,2,6,7-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11186871.png)
![7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11186878.png)
![4-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11186882.png)
![6-methyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,8,10,12,14,16-octaene](/img/structure/B11186884.png)
![3-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-nitrobenzoate](/img/structure/B11186886.png)
![N-(3-methoxyphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186900.png)
![2-(4-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazin-1-yl)pyrimidine](/img/structure/B11186904.png)
